(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H13BrN2O4S2 and its molecular weight is 441.31. The purity is usually 95%.
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Biological Activity
(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzothiazole ring and a brominated thiophene moiety. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : This can be achieved through the cyclization of o-aminothiophenol with suitable carboxylic acid derivatives.
- Introduction of the Thiophene Ring : Utilized via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
- Final Coupling and Esterification : The final step involves coupling the benzothiazole and thiophene moieties, followed by esterification to form the methyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar benzothiazole derivatives. For instance, compounds with benzothiazole structures have demonstrated significant inhibition of cancer cell proliferation in various cell lines, including A431 and A549 cells. The mechanism often involves apoptosis induction and cell cycle arrest mediated by specific signaling pathways like AKT and ERK .
Table 1: Summary of Anticancer Activity
Compound Name | Cell Lines Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound B7 | A431 | 1.0 | Apoptosis induction |
A549 | 2.0 | Cell cycle arrest | |
H1299 | 4.0 | Inhibition of AKT/ERK |
Anti-inflammatory Effects
Benzothiazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases .
Case Study: Compound B7
In a study evaluating compound B7 (a benzothiazole derivative), it was found to significantly inhibit IL-6 and TNF-α production in vitro, suggesting potential for treating inflammatory conditions alongside cancer therapies .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The bromine substituent enhances binding affinity to enzymes or receptors involved in tumor progression and inflammation.
Comparison with Similar Compounds
When compared to other benzothiazole derivatives, this compound exhibits unique characteristics due to its specific combination of functional groups. For instance, compounds like methyl 2-(5-bromo-2-thienyl)carbonyl imino derivatives show similar biological activities but may differ in potency and selectivity against certain cancer types or inflammatory pathways .
Table 2: Comparison with Similar Compounds
Compound Name | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|
(Z)-methyl 2-(...)acetate | Moderate | Significant |
Methyl 2-(5-bromo-2-thienyl)carbonyl imino | High | Moderate |
(Z)-methyl 2-(...)sulfamoylbenzo[d]thiazol-3(2H) | Low | High |
Properties
IUPAC Name |
methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S2/c1-22-9-3-4-10-12(7-9)25-16(19(10)8-14(20)23-2)18-15(21)11-5-6-13(17)24-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQAALQKJPXPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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